3,6-Dibromo-2-fluorocinnamic acid
Beschreibung
3,6-Dibromo-2-fluorocinnamic acid (CAS 1807322-51-5) is a halogenated cinnamic acid derivative with the molecular formula C₉H₅Br₂FO₂ and a molecular weight of 324 g/mol. It is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research . The compound features bromine atoms at the 3- and 6-positions of the aromatic ring and a fluorine atom at the 2-position, attached to a cinnamic acid backbone.
Eigenschaften
Molekularformel |
C9H5Br2FO2 |
|---|---|
Molekulargewicht |
323.94 g/mol |
IUPAC-Name |
(E)-3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
InChI-Schlüssel |
DVXRPAMWMKUUCV-DAFODLJHSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1Br)/C=C/C(=O)O)F)Br |
Kanonische SMILES |
C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of 2-fluorocinnamic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions of the aromatic ring.
Industrial Production Methods
Industrial production of 3,6-Dibromo-2-fluorocinnamic acid may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-2-fluorocinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-fluorobenzoic acids.
Reduction: Formation of 2-fluorocinnamic acid.
Substitution: Formation of various substituted cinnamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-2-fluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-2-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and cellular processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Halogenated Phenylacetic Acid Derivatives
2-(2,4-Dibromo-3,6-difluorophenyl)acetic acid (CAS 1803785-23-0)
- Molecular Formula : C₈H₄Br₂F₂O₂
- Molecular Weight : ~340 g/mol (estimated)
- Key Differences : Replaces the cinnamic acid group with acetic acid and introduces additional fluorine atoms at positions 3 and 4. The higher halogen density may enhance electrophilic reactivity but reduce solubility in polar solvents compared to the target compound. Similarity score: 0.98 .
2-(3,6-Dibromo-2-fluorophenyl)acetic acid (CAS 1214322-99-2)
- Molecular Formula : C₈H₅Br₂FO₂
- Molecular Weight : ~324 g/mol
- Key Differences : Shares the same bromine and fluorine substitution pattern as the target compound but lacks the cinnamic acid’s conjugated double bond. This structural difference likely reduces UV absorption properties and alters metabolic stability in biological applications. Similarity score: 0.96 .
Halogenated Benzoic Acid Derivatives
6-Bromo-2,3-difluorobenzoic acid (CAS 289039-48-1)
- Molecular Formula : C₇H₃BrF₂O₂
- Molecular Weight : 249 g/mol
- Key Differences : A benzoic acid derivative with bromine at position 6 and fluorine at positions 2 and 3. The absence of the cinnamic acid side chain simplifies its use in coupling reactions but limits its utility in synthesizing extended π-conjugated systems. Similarity score: 0.94 .
2,5-Dibromo-3,6-difluorobenzoic acid (CAS 1245807-64-0)
- Molecular Formula : C₇H₂Br₂F₂O₂
- Molecular Weight : 326 g/mol
- Key Differences: Features bromine at positions 2 and 5 and fluorine at 3 and 5. Similarity score: 0.94 .
Methoxy-Chlorinated Analogues
2-Methoxy-3,6-dichlorobenzoic acid (CAS 1918009)
- Molecular Formula : C₈H₆Cl₂O₃
- Molecular Weight : 221.04 g/mol
- Key Differences : Substitutes bromine with chlorine and adds a methoxy group at position 2. The lower molecular weight and reduced halogen size improve solubility in organic solvents. Toxicity data (dnr-esc 5 mg/disc) suggest distinct safety profiles, possibly due to differences in bioaccumulation .
Comparative Data Table
Key Research Findings
- Reactivity : The cinnamic acid backbone in the target compound enables conjugation-based reactions (e.g., Heck coupling), which are less feasible in benzoic or acetic acid analogues .
- Safety : Brominated compounds generally exhibit higher toxicity than chlorinated analogues, necessitating stricter handling protocols for 3,6-Dibromo-2-fluorocinnamic acid compared to 2-Methoxy-3,6-dichlorobenzoic acid .
- Solubility: Methoxy and chlorine substituents improve solubility in non-polar solvents, whereas bromine and fluorine increase density and melting points .
Biologische Aktivität
3,6-Dibromo-2-fluorocinnamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
3,6-Dibromo-2-fluorocinnamic acid is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and substitution, which may affect its biological properties.
The biological activity of 3,6-Dibromo-2-fluorocinnamic acid is primarily attributed to its interactions with specific molecular targets. The halogen atoms (bromine and fluorine) enhance the compound's binding affinity to biomolecules, potentially modulating various biological pathways. This interaction can lead to anti-inflammatory and anticancer effects .
Anticancer Activity
Research indicates that 3,6-Dibromo-2-fluorocinnamic acid exhibits anticancer properties. In vitro studies have shown that it can induce cytotoxicity in cancer cell lines at elevated concentrations. Notably, it has been observed to stimulate macrophage activity, enhancing their tumoricidal properties . The compound's structural characteristics allow it to interfere with cancer cell proliferation and survival.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines and enzymes. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Study 1: Cytotoxicity in Tumor Cells
A study evaluated the cytotoxic effects of 3,6-Dibromo-2-fluorocinnamic acid on various tumor cell lines. The results demonstrated significant direct cytotoxicity at high concentrations, while lower concentrations enhanced macrophage lytic activity against tumors. This dual mechanism highlights its potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammation models, 3,6-Dibromo-2-fluorocinnamic acid was shown to reduce inflammatory markers in cultured cells. The compound decreased levels of TNF-alpha and IL-6, indicating its role in mitigating inflammatory responses.
Comparative Analysis with Related Compounds
To understand the unique properties of 3,6-Dibromo-2-fluorocinnamic acid, a comparison with structurally related compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cinnamic Acid | No halogen substituents | Moderate anticancer activity |
| 3-Bromocinnamic Acid | One bromine substituent | Enhanced cytotoxicity |
| 2-Fluorocinnamic Acid | One fluorine substituent | Limited anti-inflammatory effects |
| 3,6-Dibromo-2-fluorocinnamic Acid | Two bromine and one fluorine substituent | Strong anticancer and anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
